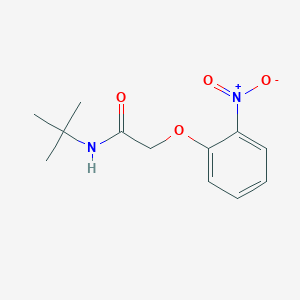
N-(tert-butyl)-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(2-nitrophenoxy)acetamide, also known as NBPT, is a chemical compound that has been widely used in the agricultural industry as a urease inhibitor. This compound is used to control the release of nitrogen from urea-based fertilizers, which can enhance crop productivity while reducing environmental pollution.
Applications De Recherche Scientifique
Chemoselective Synthesis and Acetylation
N-(2-Hydroxyphenyl)acetamide, a derivative closely related to N-(tert-butyl)-2-(2-nitrophenoxy)acetamide, serves as an intermediate for antimalarial drugs' natural synthesis. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing immobilized lipase as a catalyst, emphasizes the compound's role in facilitating selective reactions, essential for producing pharmacologically active compounds. Vinyl acetate emerged as the optimal acyl donor, highlighting a method for irreversible and kinetically controlled synthesis, which might extend to derivatives like this compound for various applications (Magadum & Yadav, 2018).
Photoreactivity and Drug Stability
The study of flutamide's photoreactions in different solvents, including a compound structurally similar to this compound, demonstrates the impact of solvent environment on drug stability and degradation pathways. This research could inform the development of more stable pharmaceutical formulations and the understanding of drug behavior under exposure to light, relevant for this compound-related compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Atmospheric Chemistry and Environmental Impact
Research on the atmospheric degradation of tert-butylamine provides insights into the environmental behavior of volatile organic compounds, including those related to this compound. The identification of reaction products and mechanisms contributes to our understanding of atmospheric pollution and could be relevant for assessing the environmental impact of similar compounds (Tan et al., 2018).
Anticancer and Pharmacological Potential
The synthesis and evaluation of novel acetamide derivatives, including structures resembling this compound, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities underscore the compound's relevance in medicinal chemistry. These findings suggest avenues for developing new therapeutic agents based on modifications of the acetamide scaffold (Rani, Pal, Hegde, & Hashim, 2016).
Binding and Sensing Applications
Studies on p-tert-butylthiacalix[4]arenes functionalized with N-(4’-nitrophenyl)acetamide groups explore the compound's utility in forming complexes with anionic guests. This research highlights potential applications in selective sensing and binding, which could extend to this compound derivatives for developing new sensors or separation materials (Vavilova & Stoikov, 2017).
Propriétés
IUPAC Name |
N-tert-butyl-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIZNZIRISTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methanesulfonyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2727963.png)

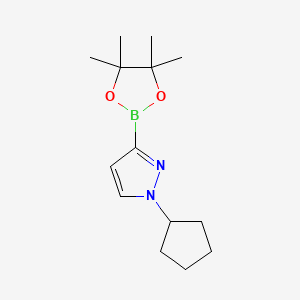
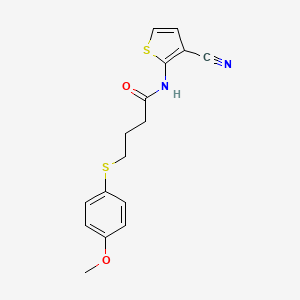
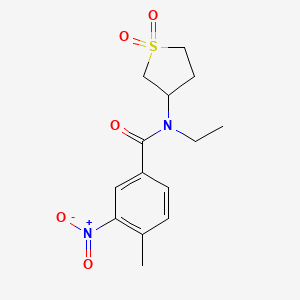
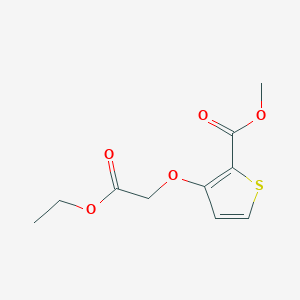
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)
![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2727977.png)


![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)

![methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2727984.png)